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Compound of Interest

Compound Name: 2-Aminofuran-3-carbonitrile

Cat. No.: B147697

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminofuran-3-carbonitrile is a heterocyclic organic compound featuring a furan ring
substituted with both an amino and a cyano group. This arrangement of functional groups
imparts a unique reactivity profile, making it a valuable building block in synthetic organic
chemistry, particularly for the synthesis of fused heterocyclic systems with potential
pharmacological applications. The furan moiety itself is a common scaffold in a variety of
natural products and biologically active molecules. This technical guide provides a
comprehensive overview of the known physicochemical properties, synthetic methodologies,
and potential applications of 2-aminofuran-3-carbonitrile, with a focus on data relevant to
researchers in drug discovery and development.

Core Physicochemical Properties

While extensive experimental data for 2-aminofuran-3-carbonitrile is not widely published, a
combination of predicted and known properties for closely related compounds provides
valuable insights.

Table 1: Physicochemical Data for 2-Aminofuran-3-carbonitrile
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Property Value Source
Molecular Formula CsHaN20 [1112]
Molar Mass 108.10 g/mol [1][2]
CAS Number 139370-56-2 [1][2]
Appearance Solid (predicted)

Melting Point Not available

Boiling Point (Predicted) 278.8+25.0 °C

Density (Predicted) 1.26 + 0.1 g/cm3 [2]

pKa (Predicted) -1.32+0.10 [2]
LogP (Predicted) 0.9 [1]

Soluble in many organic
Solubility solvents, sparingly soluble in

water (predicted).

Synthesis and Reactivity

The synthesis of 2-aminofuran-3-carbonitrile can be achieved through several general
methods for 2-aminofuran synthesis. A common and effective approach involves the cyclization
of nitriles.[3] One plausible pathway is the reaction of an appropriate a-hydroxyketone with
malononitrile in the presence of a base.

General Experimental Protocol: Synthesis of 2-
Aminofurans from a-Hydroxyketones and Malononitrile

This protocol describes a generalized procedure that can be adapted for the synthesis of 2-
aminofuran-3-carbonitrile.

Materials:

» a-hydroxyketone precursor
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Malononitrile

Base catalyst (e.g., piperidine, triethylamine)

Solvent (e.g., ethanol, methanol)

Standard laboratory glassware and purification apparatus
Procedure:

e Dissolve the a-hydroxyketone and malononitrile in the chosen solvent in a round-bottom
flask equipped with a reflux condenser.

¢ Add a catalytic amount of the base to the solution.

o Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography
(TLC).

o Upon completion, cool the reaction mixture to room temperature.
» Remove the solvent under reduced pressure.

e The crude product can be purified by recrystallization from a suitable solvent or by column
chromatography on silica gel.
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General synthesis of 2-aminofuran-3-carbonitrile.

Reactivity

The 2-aminofuran-3-carbonitrile scaffold possesses both nucleophilic (amino group) and

electrophilic (nitrile group) centers, making it a versatile intermediate. The amino group can

react with various electrophiles, while the nitrile group can undergo hydrolysis, reduction, or

participate in cycloaddition reactions. A key application of this reactivity is in the synthesis of

fused heterocyclic systems, such as furopyrimidines.[4]
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Spectroscopic Data

While specific experimental spectra for 2-aminofuran-3-carbonitrile are not readily available,
the expected spectral characteristics can be inferred from the functional groups present.

Table 2: Predicted Spectroscopic Data for 2-Aminofuran-3-carbonitrile

Technique Characteristic Peaks

Signals corresponding to the furan ring protons
and the amino group protons. The chemical

1H NMR shifts of the furan protons would be influenced
by the electron-donating amino group and the

electron-withdrawing nitrile group.

Resonances for the five carbon atoms of the
furan ring and the nitrile carbon. The chemical
shifts would be indicative of their electronic
13C NMR _ o
environment. Carbonyl carbons in similar

structures typically appear downfield (170-220
ppm).[5]

Characteristic absorption bands for the N-H
stretching of the primary amine (around 3200-
IR Spectroscopy 3600 cm™1, typically two bands), the C=N
stretching of the nitrile group (around 2250
cm~1), and C-O and C=C stretching vibrations of

the furan ring.[6]

Biological Significance and Drug Development
Applications

Furan-containing compounds exhibit a wide range of biological activities, including
antibacterial, antifungal, anti-inflammatory, and antitumor properties.[7][8] The 2-aminofuran-3-
carbonitrile core is a key intermediate in the synthesis of furopyrimidines, which are known to
act as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor
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Receptor 2 (VEGFR-2).[9] Inhibition of such signaling pathways is a critical strategy in the

development of novel anticancer therapies.

Experimental Workflow for Biological Evaluation

The following workflow outlines a general procedure for assessing the biological activity of
derivatives synthesized from 2-aminofuran-3-carbonitrile.
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Workflow for drug discovery using 2-aminofuran-3-carbonitrile.

This workflow begins with the synthesis of a library of derivatives, followed by in vitro screening
against the target of interest. Active compounds are then evaluated in cell-based assays to
determine their cellular potency and potential toxicity. The resulting data is used to establish
structure-activity relationships (SAR), guiding the design and synthesis of more potent and
selective analogs in the lead optimization phase.

Conclusion

2-Aminofuran-3-carbonitrile is a versatile and valuable building block for the synthesis of
complex heterocyclic molecules with significant potential in drug discovery. While a complete
experimental dataset for its physicochemical properties is not yet available, existing data and
predictive models provide a solid foundation for its use in research and development. The
synthetic accessibility and the reactivity of its functional groups make it an attractive starting
point for the generation of novel compounds targeting a range of biological pathways. Further
investigation into the experimental properties and biological activities of 2-aminofuran-3-
carbonitrile and its derivatives is warranted and holds promise for the development of new
therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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